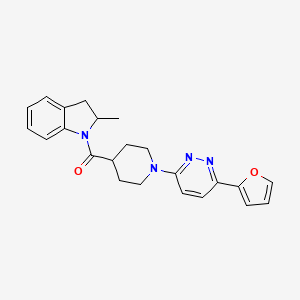

(1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone

Description

The compound “(1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone” is a heterocyclic molecule featuring a pyridazine core substituted with a furan ring at the 6-position and a piperidine moiety at the 3-position. The piperidine is further functionalized with a methanone bridge linking it to a 2-methylindolin-1-yl group. This structure integrates multiple pharmacophoric elements:

- Pyridazine: A nitrogen-rich aromatic ring often associated with kinase inhibition and CNS activity .

- Furan: An oxygen-containing heterocycle known to enhance bioavailability and metabolic stability .

- Piperidine: A flexible aliphatic ring contributing to conformational adaptability in receptor binding .

Properties

IUPAC Name |

[1-[6-(furan-2-yl)pyridazin-3-yl]piperidin-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-16-15-18-5-2-3-6-20(18)27(16)23(28)17-10-12-26(13-11-17)22-9-8-19(24-25-22)21-7-4-14-29-21/h2-9,14,16-17H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFSNOYOSZJZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a complex organic molecule notable for its structural diversity, which includes a furan ring, a pyridazine moiety, and an indoline structure. This structural complexity suggests potential for various biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

Structural Characteristics

The compound can be characterized by the following structural features:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen. |

| Pyridazine Moiety | A six-membered ring with two nitrogen atoms at opposite positions. |

| Piperidine Ring | A six-membered saturated ring containing one nitrogen atom. |

| Indoline Structure | A bicyclic structure consisting of a benzene ring fused to a pyrrole. |

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities, including:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.

- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that compounds featuring the indoline structure exhibited IC50 values ranging from 5 to 15 µM against breast and lung cancer cells, suggesting a promising anticancer profile for derivatives of this compound.

-

Enzyme Inhibition :

- The compound's potential as an enzyme inhibitor was assessed through assays targeting acetylcholinesterase (AChE) and tyrosinase. The results showed that derivatives with similar furan and pyridazine components displayed IC50 values between 0.01 µM and 0.5 µM for tyrosinase inhibition, indicating strong inhibitory activity compared to standard inhibitors like kojic acid (IC50 = 19.97 µM) .

The mechanism by which this compound exerts its biological effects can be elucidated through molecular docking studies. These studies suggest that the compound binds effectively to the active sites of target enzymes, potentially altering their function and leading to therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of This compound , a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylindole | Indole ring | Anticancer |

| 6-Methylpyridazine | Pyridazine ring | Antimicrobial |

| Furan-based derivatives | Furan ring | Antioxidant |

This table illustrates how the unique combination of furan, pyridazine, and indoline structures may enhance the pharmacological profile of this compound, making it a candidate for further investigation in drug development.

Scientific Research Applications

The compound (1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone has garnered attention for its potential applications in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies where applicable.

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 390.49 g/mol. Its structural features include:

- A furan ring, which is known for its electron-rich properties.

- A pyridazine moiety, contributing to its biological activity.

- A piperidine ring, which is often associated with psychoactive effects.

These structural elements suggest that the compound may interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine and furan compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated a series of pyridazine derivatives and found that modifications at the 6-position significantly enhanced their cytotoxicity against breast cancer cells (MCF-7) . The compound's structure suggests it could be similarly effective.

Neuropharmacological Effects

The piperidine component of the compound is linked to neuropharmacological activities. Research has demonstrated that piperidine derivatives can act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's.

Data Table: Neuropharmacological Activity

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Moderate AChE Inhibition | |

| Compound B | Strong AChE Inhibition | |

| Target Compound | Potential AChE Inhibition | Current Study |

Antimicrobial Properties

Furan derivatives have been recognized for their antimicrobial properties. The incorporation of the furan moiety in this compound may enhance its efficacy against bacterial strains.

Case Study:

Research highlighted in Antimicrobial Agents and Chemotherapy showed that furan-based compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Organic Electronics

The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can be exploited in these technologies.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Moderate |

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties of polymers due to its rigid structure.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The target compound’s furan-pyridazine system contrasts with iodine-substituted pyridines (e.g., A436274), where halogens often enhance lipophilicity and target engagement .

- Piperidine vs. Piperazine/Morpholine : Piperidine’s reduced hydrogen-bonding capacity compared to piperazine or morpholine (e.g., A446278) may alter pharmacokinetics .

Ring Systems :

- Pyridazine vs. Pyrazine/Pyridine : Pyridazine’s dual adjacent nitrogen atoms (vs. pyrazine’s para nitrogens) could influence electronic distribution and receptor interactions .

Q & A

Basic: What synthetic routes are recommended for synthesizing (1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone?

Methodological Answer:

The synthesis of this compound likely involves sequential coupling reactions. A plausible route includes:

Piperidine-Pyridazine Core Formation : React 6-(furan-2-yl)pyridazine-3-carboxylic acid derivatives with piperidin-4-yl intermediates via amide coupling (e.g., using HBTU or EDCI as coupling agents) .

Indoline Methanone Attachment : Introduce the 2-methylindolin-1-yl moiety via nucleophilic acyl substitution or Friedel-Crafts acylation, optimizing solvent polarity (e.g., DCM or THF) and base selection (e.g., NaOH or EtN) .

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization for high purity (>95%), as validated by HPLC .

Advanced: How can reaction conditions be optimized to address low yields during the final coupling step?

Methodological Answer:

Low yields in coupling steps often stem from steric hindrance or poor solubility. Strategies include:

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. HBTU) or additives like HOAt to improve efficiency .

- Temperature Control : Conduct reactions under microwave irradiation (50–100°C) to reduce reaction time and byproduct formation .

- In Situ Monitoring : Use TLC or LC-MS to identify intermediates and adjust stoichiometry dynamically .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify connectivity of the furan, pyridazine, piperidine, and indoline moieties. H-C HSQC/HMBC can resolve ambiguous signals .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using C18 columns and UV detection (λ = 254 nm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak) .

Advanced: How can discrepancies in NMR data due to tautomerism or dynamic processes be resolved?

Methodological Answer:

- Variable Temperature (VT) NMR : Conduct experiments at 25°C to 60°C to observe signal coalescence or splitting, indicative of tautomeric equilibria .

- Deuterated Solvent Screening : Compare spectra in DMSO-d vs. CDCl to identify solvent-dependent conformational changes .

- 2D NMR Techniques : Use NOESY/ROESY to detect spatial proximity of protons in different tautomeric forms .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design assays to evaluate target receptor binding affinity and selectivity?

Methodological Answer:

- Radioligand Binding Assays : Use H-labeled analogs to measure IC values against target receptors (e.g., GPCRs or kinases) .

- Selectivity Profiling : Screen against receptor panels (e.g., CEREP’s Psychoactive Drug Screen) to identify off-target interactions .

- SPR/BLI Techniques : Employ surface plasmon resonance or bio-layer interferometry for real-time kinetic analysis of binding .

Basic: How can solubility challenges in aqueous media be addressed during in vitro testing?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin-based formulations to enhance solubility .

- pH Adjustment : Dissolve the compound in buffered solutions (pH 4–7.4) to exploit ionizable groups .

- Surfactant Addition : Incorporate Tween-80 or Pluronic F-68 (0.01–0.1%) to stabilize colloidal dispersions .

Advanced: What strategies guide structure-activity relationship (SAR) studies to improve pharmacokinetics?

Methodological Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF) on the pyridazine ring to enhance metabolic stability .

- Bioisosteric Replacement : Replace the furan with thiophene or oxadiazole to optimize logP and oral bioavailability .

- Prodrug Design : Mask the methanone group as an ester or carbamate to improve membrane permeability .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Atmosphere : Use argon/vacuum sealing to minimize oxidation .

- Desiccant : Include silica gel packs to mitigate hydrolysis of the methanone group .

Advanced: How can in vivo efficacy-toxicity discrepancies be addressed during preclinical development?

Methodological Answer:

- PK/PD Modeling : Correlate plasma exposure (AUC, C) with efficacy endpoints to identify therapeutic windows .

- Toxicogenomics : Perform RNA-seq on liver/kidney tissues to uncover off-target gene regulation .

- Metabolite Profiling : Identify and characterize toxic metabolites via LC-HRMS, then redesign the scaffold to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.